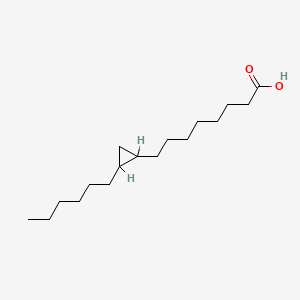

9,10-Methylenehexadecanoic acid

Übersicht

Beschreibung

9,10-Methylenehexadecanoic acid, also known as 17:0 cyclo acid, is a type of cyclopropane fatty acid . It is a decided structure with the molecular formula C17H32O2 .

Synthesis Analysis

The synthesis of 9,10-Methylenehexadecanoic acid involves a systematic approach that starts with Rh2(OAc)4-catalyzed cyclopropenation of 1-octyne and 1-decyne. This is followed by the preparative scale chromatographic resolution of racemic 2-alkylcycloprop-2-ene-1-carboxylic acids using a homochiral Evan’s auxiliary . The individual diastereomeric N-cycloprop-2-ene-1-carbonylacyloxazolidines are then saturated, followed by elaboration to alkylcyclopropylmethylsulfones. This allows for Julia–Kocienski olefination with various ω-aldehyde-esters. Finally, saponification and diimide reduction afford the individual cis-CFA enantiomers .Molecular Structure Analysis

The molecular structure of 9,10-Methylenehexadecanoic acid is represented by the formula C17H32O2 . The exact mass is 268.24023 .Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Methylenehexadecanoic acid include a molecular weight of 268.43 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Inhibition of Myocardial Contractility

Research has shown that cis-9,10-Methylenehexadecanoic acid can significantly reduce the contractility of isolated guinea pig papillary muscle. At concentrations of 10-300 µM, it demonstrated a dose-dependent reduction in contractility. Additionally, it inhibited the Mg(2+)-ATPase activity of the myocardium by about 40% at 400 µM, suggesting an interaction with the catalytic center of the myosin molecule (Sakurada et al., 2000).

Industrial Synthesis

9,10-Methylenehexadecanoic acid has been synthesized in vitro using recombinant E. coli. This involved the heterologous expression of fatty acid hydroxylating enzymes and the use of whole cell lysates for the production of this compound. The study represented a first-of-its-kind proof of principle for the production of 9,10-dihydroxyhexadecanoic acid using a combination of induced cell lysates of recombinant E. coli (Kaprakkaden et al., 2017).

Microbial Metabolite Interaction with Human Receptors

9,10-Methylenehexadecanoic acid has been identified as a microbial metabolite that interacts with human G-protein-coupled receptors (GPCRs). This suggests that it may modulate various aspects of human health, potentially affecting the nervous and immune systems (Colosimo et al., 2019).

Synthesis of Derivatives

There has been research on the conversion of methyl oleate to branched-chain hydroxy fatty acid derivatives, which include derivatives of 9,10-Methylenehexadecanoic acid. These synthetic conversions have applications in developing new uses for oilseed products and by-products like biodiesel, fuel additives, and lubricants (Dailey et al., 2009).

Photophysical Properties for Photomechanical Applications

Studies on derivatives of 9,10-Methylenehexadecanoic acid, like 9-anthracene carboxylic acid, have been conducted to explore their structure, photophysics, and photomechanical response. These studies aim to find materials with improved photomechanical properties for applications in areas such as organic photovoltaic devices and field-effect transistors (Zhu et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-(2-hexylcyclopropyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYOAHCGSIXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971561 | |

| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Methylenehexadecanoic acid | |

CAS RN |

5618-00-8 | |

| Record name | 9,10-Methylenehexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005618008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

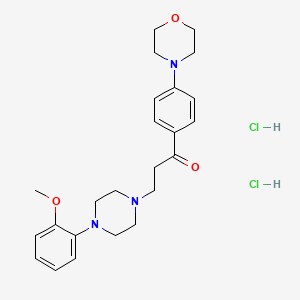

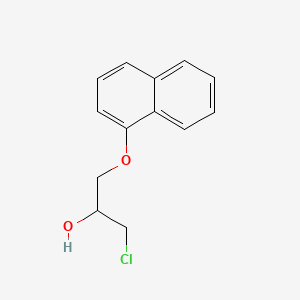

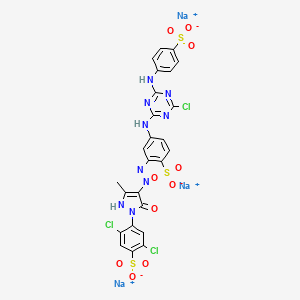

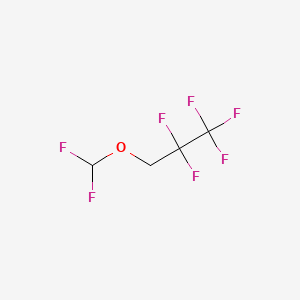

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)

![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)

![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)

![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)